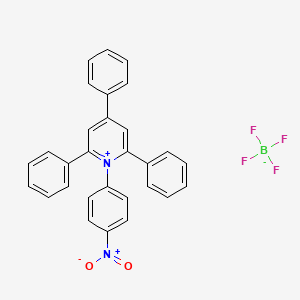
1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate (NPTB) is a compound that has been widely used in scientific research due to its ability to act as an electron acceptor in various redox reactions. This compound is also known as NAD+ analog, which is an essential coenzyme in various metabolic pathways in living organisms. The synthesis, mechanism of action, biochemical and physiological effects, and future directions of NPTB are discussed in
Mécanisme D'action
NPTB acts as an electron acceptor in various redox reactions by undergoing a reversible one-electron reduction to form the NPTB radical anion. This process involves the transfer of an electron from the reducing agent to NPTB, resulting in the formation of the NPTB radical anion. The NPTB radical anion can then undergo further reactions, such as protonation or deprotonation, to form various products depending on the reaction conditions.
Biochemical and physiological effects:
NPTB has been shown to have various biochemical and physiological effects, including the inhibition of alcohol dehydrogenase activity and the activation of mitochondrial uncoupling protein 2. NPTB has also been shown to induce the production of reactive oxygen species in cells, which can lead to oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NPTB in lab experiments is its ability to act as a substitute for NAD+ in enzyme assays, which can simplify the experimental procedures and reduce the cost of using NAD+. However, one limitation of using NPTB is its potential to induce oxidative stress in cells, which can affect the accuracy of the experimental results.
Orientations Futures
There are several future directions for the research on NPTB, including the development of new synthetic methods for NPTB and its derivatives, the investigation of the interactions between NPTB and various biological molecules, and the exploration of the potential applications of NPTB in drug discovery and development. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of NPTB and its derivatives, as well as their potential therapeutic applications.
Méthodes De Synthèse
The synthesis of NPTB involves the reaction of 4-nitrobenzaldehyde and triphenylpyridine in the presence of a strong acid catalyst, followed by the addition of tetrafluoroboric acid. The resulting product is a yellow crystalline solid that is soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide.
Applications De Recherche Scientifique
NPTB has been used in various scientific research applications, including enzyme assays, electrochemical studies, and fluorescence spectroscopy. In enzyme assays, NPTB is used as a substitute for NAD+ to monitor the activity of various enzymes that require NAD+ as a cofactor. In electrochemical studies, NPTB is used as an electron acceptor to investigate the electron transfer processes in redox reactions. In fluorescence spectroscopy, NPTB is used as a fluorescent probe to study the interactions between proteins and ligands.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N2O2.BF4/c32-31(33)27-18-16-26(17-19-27)30-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24;2-1(3,4)5/h1-21H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSLOVFZABDXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21BF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

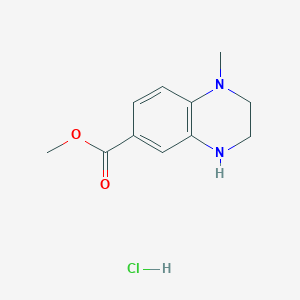

![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)
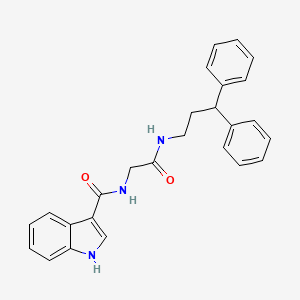
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2746714.png)
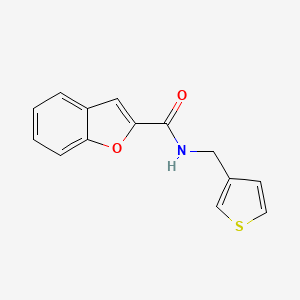
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)
![N-[[4-(3-chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2746719.png)
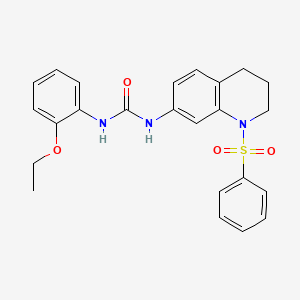


![2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2746728.png)
![2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2746730.png)
![1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)